molecular formula C12H8FN3O B6644010 2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile

2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile

Cat. No.: B6644010
M. Wt: 229.21 g/mol
InChI Key: SNZAODQYOULXDZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile is an organic compound that features a fluorine atom, a benzonitrile group, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 6-oxopyrimidine.

    Reaction Conditions: The key step involves a nucleophilic substitution reaction where the 6-oxopyrimidine is introduced to the 2-fluorobenzonitrile under basic conditions. Common bases used include potassium carbonate or sodium hydride.

    Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction, especially in the presence of ligands that stabilize the intermediate complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The pyrimidinone moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzoic acid
  • 2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzamide
  • 2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzyl alcohol

Uniqueness

2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile is unique due to its combination of a fluorine atom and a nitrile group, which imparts distinct electronic properties. This makes it particularly valuable in the design of compounds with specific biological activities or material properties.

Properties

IUPAC Name

2-fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-12-9(6-14)2-1-3-10(12)7-16-8-15-5-4-11(16)17/h1-5,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAODQYOULXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CN2C=NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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